molecular formula C24H31N3O2 B6496090 N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-49-4

N'-(4-ethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B6496090
CAS No.: 955793-49-4
M. Wt: 393.5 g/mol
InChI Key: UTCXDKGTHRILKD-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 4-ethylphenyl group and a 1-propyl-substituted tetrahydroquinoline moiety.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-3-15-27-16-5-6-20-17-19(9-12-22(20)27)13-14-25-23(28)24(29)26-21-10-7-18(4-2)8-11-21/h7-12,17H,3-6,13-16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCXDKGTHRILKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

  • Key Differences: Substituents: Benzodioxol (electron-rich aromatic) vs. 4-ethylphenyl (alkyl-substituted aromatic). Tetrahydroquinoline Modification: Methyl group at position 1 vs. propyl group in the target compound.
  • The benzodioxol group in QOD may improve π-π stacking with aromatic residues in enzyme active sites (e.g., falcipain inhibition noted in ), whereas the ethylphenyl group could favor hydrophobic interactions.

Fluorophenyl-Piperidinyl Analogue

Compound: N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1-piperidinyl)ethyl]ethanediamide

  • Key Differences :
    • Aromatic Group : 4-Fluorophenyl (electron-withdrawing) vs. 4-ethylphenyl (electron-donating).
    • Additional Substituent : Piperidinyl group attached to the ethyl linker, absent in the target compound.
  • Implications: The fluorine atom may enhance metabolic stability and binding affinity via polar interactions. The absence of this group in the target compound might reduce off-target effects but limit versatility in binding modes.

General Trends in Ethanediamide Derivatives

  • Structural Flexibility : Ethanediamide derivatives often exhibit dual hydrogen-bonding capacity, which is critical for interactions with enzymes like falcipain or proteases .
  • Role of Tetrahydroquinoline: The tetrahydroquinoline core is associated with CNS activity due to its ability to cross the blood-brain barrier. Modifications like propyl or methyl groups fine-tune pharmacokinetic properties.

Comparative Data Table

Property/Feature Target Compound QOD Fluorophenyl-Piperidinyl Analogue
Aromatic Group 4-Ethylphenyl 2H-1,3-Benzodioxol-5-yl 4-Fluorophenyl
Tetrahydroquinoline Subst. 1-Propyl 1-Methyl 1-Methyl
Additional Groups None None 1-Piperidinyl
Molecular Weight (Inferred) ~450–500 g/mol ~430–460 g/mol ~500–530 g/mol
Potential Bioactivity Hypothesized enzyme inhibition Falcipain inhibition demonstrated Unspecified (structural complexity suggests multi-target potential)
Lipophilicity (Predicted) High (propyl + ethylphenyl) Moderate (methyl + benzodioxol) Moderate-to-high (fluorophenyl + piperidinyl)

Research Implications and Limitations

  • Target Compound Advantages : The propyl and ethylphenyl groups may confer superior lipid solubility for tissue penetration compared to QOD, though this requires experimental validation.
  • Challenges : Lack of direct biological data for the target compound limits mechanistic insights. Molecular docking (as in ) could predict binding modes relative to QOD or fluorophenyl analogues .
  • Safety Considerations: Ethanediamide derivatives with tetrahydroquinoline cores should be evaluated for CNS off-target effects, as seen in structurally related compounds (e.g., antipsychotics in ) .

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